2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole
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Overview
Description
The compound “2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole” is an oxazole derivative with two Boc-protected amino groups . Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis . It’s commonly used to protect amines from reacting under certain conditions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom) with two Boc-protected amino groups attached .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine . This allows for selective reactions at the amine site .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Boc-protected amines are typically stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications
Polymer Development
Cesana et al. (2006) discuss the synthesis of a new 2-oxazoline monomer with a Boc protected amino function, useful in developing well-defined homopolymers and copolymers with narrow molar mass distributions and targeted polymer chain lengths. These polymers, post-deprotection, exhibit pendant amino functions, demonstrating versatility in polymer functional group density and solubility variations (Cesana et al., 2006).
Peptidomimetics Synthesis
Ferrini et al. (2015) developed a protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected triazole amino acids. These amino acids were used for synthesizing triazole-containing dipeptides, which are structural motifs typical of turn inducers, and HSP90 inhibitors, demonstrating the compound's potential in biologically active compound synthesis (Ferrini et al., 2015).
Oxazole Fragment Synthesis
Pihko and Koskinen (1998) presented the synthesis of the C(26)-C(32) oxazole fragment of calyculin C, where the syn methyl arrangement was established through cyclic stereocontrol, showcasing the application in complex molecular syntheses (Pihko & Koskinen, 1998).
Aminoprotecting Group Development
Gormanns and Ritter (1995) developed polymerizable N-methacrylamino m-BOC-type derivatives, which serve as acid-labile aminoprotecting groups. These compounds can be used in peptide synthesis, demonstrating the utility in synthesizing protected amino acids and peptides (Gormanns & Ritter, 1995).
Synthesis of Conformationally Restricted Amino Acids
Artamonov et al. (2015) designed and synthesized conformationally restricted oxazole-containing amino acids, which are valuable in the synthesis of peptidomimetics and potential drug discovery lead compounds (Artamonov et al., 2015).
Novel Building Blocks Creation
Bruzgulienė et al. (2022) developed a synthesis for novel achiral and chiral heterocyclic amino acid-like building blocks, demonstrating the compound's utility in creating diverse structural components for chemical syntheses (Bruzgulienė et al., 2022).
Lactamization in Synthesis
Aurell et al. (2014) developed a synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, demonstrating the compound's use in the regioselective lactamization process, a key step in synthesizing complex molecular structures (Aurell et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-13(2,3)21-11(18)15-7-9-8-20-10(16-9)17-12(19)22-14(4,5)6/h8H,7H2,1-6H3,(H,15,18)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAPITRIDDZPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC(=N1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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